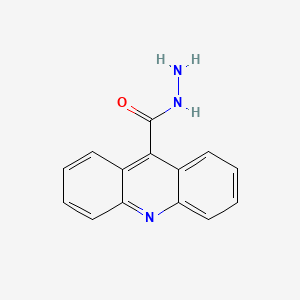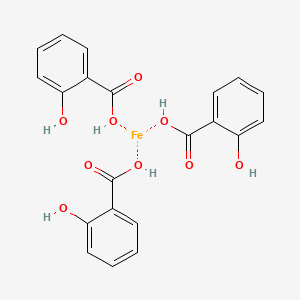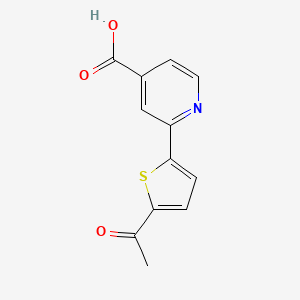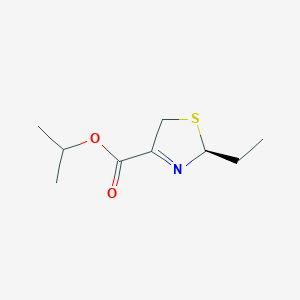
Acridine-9-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine-9-carbohydrazide is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine-9-carbohydrazide typically involves the reaction of acridine-9-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Acridine-9-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
化学反应分析
Types of Reactions: Acridine-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridine-9-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Acridine-9-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: this compound and its derivatives have shown promise in antimicrobial and anticancer research.
Industry: Acridine compounds are used in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of acridine-9-carbohydrazide primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and can inhibit the activity of enzymes such as topoisomerases and telomerases. These interactions can lead to the inhibition of cell proliferation, making acridine derivatives potential anticancer agents.
相似化合物的比较
- Acridine-9-carboxylic acid
- Acridine-9-carboxamide
- Acridine-9-carboxaldehyde
Comparison: Acridine-9-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Compared to acridine-9-carboxylic acid, this compound has enhanced potential for forming hydrogen bonds, which can influence its interaction with biological targets. Acridine-9-carboxamide and acridine-9-carboxaldehyde, on the other hand, have different functional groups that affect their chemical behavior and applications.
属性
CAS 编号 |
36705-76-7 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC 名称 |
acridine-9-carbohydrazide |
InChI |
InChI=1S/C14H11N3O/c15-17-14(18)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,15H2,(H,17,18) |
InChI 键 |
VHRLVUJHCUFYRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)


![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)

![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)

![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
